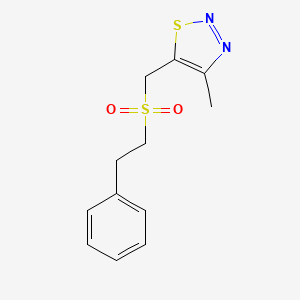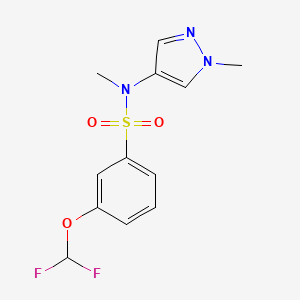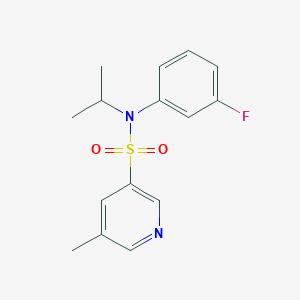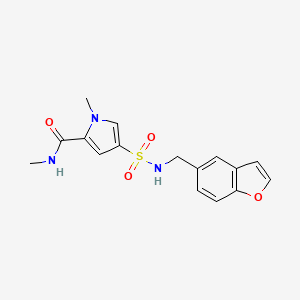
4-Methyl-5-(2-phenylethylsulfonylmethyl)thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-(2-phenylethylsulfonylmethyl)thiadiazole is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a phenylethylsulfonylmethyl group, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(2-phenylethylsulfonylmethyl)thiadiazole typically involves the reaction of appropriate thiadiazole precursors with phenylethylsulfonylmethyl reagents. One common method involves the cyclization of thiosemicarbazide derivatives with sulfonyl chlorides under basic conditions. The reaction is usually carried out in solvents like ethanol or acetonitrile, with the addition of bases such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(2-phenylethylsulfonylmethyl)thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often require the presence of a base and are conducted in polar solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
4-Methyl-5-(2-phenylethylsulfonylmethyl)thiadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(2-phenylethylsulfonylmethyl)thiadiazole involves its interaction with various molecular targets. In biological systems, the compound can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to the disruption of bacterial growth. Additionally, the compound’s sulfonyl group can interact with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
4-Methyl-5-(2-phenylethylsulfonylmethyl)thiadiazole can be compared with other thiadiazole derivatives, such as:
5-Phenyl-1,3,4-thiadiazole-2-thiol: Known for its antimicrobial and antifungal properties.
2-Amino-5-mercapto-1,3,4-thiadiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
4-Methyl-5-(2-phenylethyl)thiadiazole: Similar structure but lacks the sulfonylmethyl group, which may result in different biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological properties compared to other thiadiazole derivatives.
Properties
IUPAC Name |
4-methyl-5-(2-phenylethylsulfonylmethyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-10-12(17-14-13-10)9-18(15,16)8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOUUKRRRIILRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CS(=O)(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(dimethylamino)phenyl]-N,2-dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B7415454.png)


![7-methyl-1-pyrazolo[1,5-a]pyridin-3-ylsulfonyl-3,4-dihydro-2H-1,8-naphthyridine](/img/structure/B7415471.png)
![3-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]piperidine-3-carboxamide](/img/structure/B7415485.png)
![6-Fluoro-2-[[1-(4-methoxyphenyl)piperidin-4-yl]amino]pyridine-3-carbonitrile](/img/structure/B7415488.png)
![2-[1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B7415503.png)
![N-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide](/img/structure/B7415509.png)

![4-(3-methylimidazol-4-yl)-N-[1-(1H-pyrazol-4-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7415527.png)
![1-[(1-Methylbenzimidazol-5-yl)methyl]-3-spiro[2.5]octan-2-ylurea](/img/structure/B7415534.png)
![N-(1-cyanobutan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7415550.png)
![N-[3-(2-hydroxyethyl)phenyl]-3-phenyltriazole-4-sulfonamide](/img/structure/B7415551.png)
![3-[(3-Chloro-2-hydroxyphenyl)methylamino]-1-ethylquinoxalin-2-one](/img/structure/B7415552.png)
